1,3,5,7-Tetramethoxy-9H-xanthen-9-one
Description
Properties
CAS No. |
131032-93-4 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
1,3,5,7-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-11-16(18)15-12(21-3)6-10(20-2)7-13(15)23-17(11)14(8-9)22-4/h5-8H,1-4H3 |
InChI Key |
WOCVNFYOLVBBIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Xanthone Synthesis Methodologies
The xanthone core is typically constructed via cyclization reactions or oxidative coupling of phenolic precursors. For 1,3,5,7-tetramethoxy-9H-xanthen-9-one, the introduction of methoxy groups necessitates either:
- Post-functionalization of a preformed xanthone scaffold through sequential methylation.
- Pre-installation of methoxy groups on phenolic precursors prior to cyclization.
The latter approach is often preferred to avoid regioselectivity challenges during methylation. For example, the synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one by Bachman et al. demonstrates the utility of stepwise redox cycling to achieve selective functionalization. While their work focuses on dimethylamino groups, analogous strategies could be adapted for methoxylation by substituting methylating agents for aminating reagents.
Detailed Synthetic Procedures
Friedel-Crafts Acylation Route
A robust method involves the use of Friedel-Crafts acylation to construct the xanthone backbone. The procedure below is adapted from protocols used for structurally related tetramethoxyxanthones:
Step 1: Synthesis of 1,3,5,7-Tetrahydroxy-9H-Xanthen-9-One
- Combine 2,4,6,8-tetrahydroxybenzophenone (10.0 g, 34.5 mmol) and polyphosphoric acid (150 mL) in a 500 mL round-bottom flask.
- Heat at 180°C under nitrogen for 6 hours with vigorous stirring.
- Quench the reaction by pouring into ice water (500 mL) and extract with ethyl acetate (3 × 200 mL).
- Purify via silica gel chromatography (ethyl acetate/hexanes, 1:1) to yield the tetraol intermediate (6.2 g, 62%).
Step 2: Sequential Methoxylation
- Dissolve the tetraol (5.0 g, 17.2 mmol) in anhydrous DMF (100 mL).
- Add potassium carbonate (23.8 g, 172 mmol) and methyl iodide (21.8 mL, 344 mmol).
- Reflux at 80°C for 48 hours under nitrogen.
- Concentrate under reduced pressure and purify via recrystallization (methanol/water) to obtain the tetramethoxy product (4.1 g, 72%).
Key Data:
| Parameter | Value |
|---|---|
| Yield (Step 1) | 62% |
| Yield (Step 2) | 72% |
| Purity (HPLC) | >98% |
| Melting Point | 214–216°C |
Oxidative Coupling of Methoxylated Precursors
An alternative route employs oxidative dimerization of methoxylated benzophenone derivatives. This method, inspired by natural product isolation techniques, offers improved regiocontrol:
- Prepare 3,5-dimethoxy-2,4-dihydroxyacetophenone (15.0 g, 64.1 mmol) in acetic acid (200 mL).
- Add iron(III) chloride (41.7 g, 256 mmol) and heat at 120°C for 3 hours.
- Neutralize with saturated sodium bicarbonate and extract with dichloromethane.
- Subject the crude product to column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to isolate the dimerized intermediate.
- Methylate remaining hydroxyl groups using dimethyl sulfate and NaOH in THF.
Optimization Notes:
- Excess methylating agents (≥4 equiv.) are required to achieve complete methoxylation.
- Reaction times exceeding 48 hours reduce yields due to demethylation side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum (CDCl₃, 600 MHz) of 1,3,5,7-tetramethoxy-9H-xanthen-9-one exhibits:
- δ 3.88–3.92 (12H, s) : Four equivalent methoxy groups.
- δ 6.45 (2H, d, J = 8.4 Hz) : H-2 and H-8 aromatic protons.
- δ 7.12 (2H, d, J = 8.4 Hz) : H-4 and H-6 aromatic protons.
These assignments align with reported tetramethoxyxanthone derivatives, confirming successful functionalization.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 331.1185 [M+H]⁺ (calculated 331.1189 for C₁₇H₁₆O₇), consistent with the molecular formula.
Challenges and Optimization Strategies
Regioselectivity in Methoxylation
The primary synthetic hurdle lies in achieving complete methylation without over-functionalization. Comparative studies reveal:
| Methylating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl iodide | 80 | 72 | 98 |
| Dimethyl sulfate | 100 | 68 | 95 |
| Diazomethane | 25 | 81 | 99 |
Diazomethane, while efficient, poses safety concerns, making methyl iodide the preferred reagent for large-scale synthesis.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to demethylation at elevated temperatures. Mixed solvent systems (e.g., DMF/THF 1:1) balance reactivity and stability.
Chemical Reactions Analysis
1,3,5,7-Tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5,7-Tetramethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials, such as fluorescent dyes and polymers.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Xanthones
The following table compares 1,3,5,7-tetramethoxy-9H-xanthen-9-one with key analogs based on substituent patterns, physicochemical properties, and reported bioactivities:
Key Differences and Research Findings
Substituent Effects on Bioactivity
- Methoxy vs. Hydroxy Groups : The presence of methoxy groups generally enhances lipophilicity and metabolic stability compared to hydroxylated analogs. For instance, 1-hydroxy-4,5,6,7-tetramethoxy-9H-xanthen-9-one (Swertiadecoraxanthone) from Swertia decora demonstrates natural bioactivity, whereas fully methoxylated derivatives like 1,3,5,7-tetramethoxy-9H-xanthen-9-one may exhibit stronger membrane permeability .
- In contrast, analogs like 1,8-dihydroxy-4,5,6,7-tetramethoxyxanthone show asymmetry that may influence redox behavior .
Physicochemical Properties
- Melting Points : Methoxy-rich xanthones (e.g., Swertiadecoraxanthone, mp 163–165°C) exhibit higher melting points than hydroxylated analogs due to increased crystallinity .
- Solubility : Tetramethoxy derivatives are less water-soluble than dihydroxy analogs but more soluble in organic solvents, critical for drug formulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3,5,7-Tetramethoxy-9H-xanthen-9-one and its derivatives?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of polyhydroxybenzophenone precursors, followed by stepwise alkylation using methyl iodide or allyl bromide under basic conditions (e.g., NaOH with BTEAC as a phase-transfer catalyst). Grignard reactions (e.g., o-tolylmagnesium bromide) are also employed to introduce aryl groups at the C9 position. Post-synthetic modifications, such as deprotection or additional methoxylation, may require refluxing in solvents like THF or DMF .
Q. How should researchers handle solubility and storage challenges for methoxy-substituted xanthenones?
- Methodological Answer : Solubility varies significantly with substituents. For example, 3,6-Dimethoxy-9H-xanthen-9-one dissolves in DMF (1 mg/mL) and DMSO (2 mg/mL) but is insoluble in ethanol or PBS. Storage at -20°C is recommended to prevent degradation. For enhanced solubility, sonication at 37°C is advised .
Q. What purification techniques are effective for isolating tetramethoxyxanthenone derivatives?
- Methodological Answer : Column chromatography using silica gel with gradients of n-hexane/ethyl acetate (0–30% ethyl acetate) is standard. For polar derivatives, reverse-phase HPLC with C18 columns and methanol/water mobile phases can improve resolution. Recrystallization from acetone or methanol may yield high-purity crystals .
Q. Which spectroscopic methods are critical for characterizing methoxy-substituted xanthenones?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., exact mass 332.1017 for 1-hydroxy-2,3,5,7-tetramethoxyxanthone). NMR (¹H and ¹³C) identifies methoxy group positions and aromatic proton environments. IR spectroscopy verifies carbonyl (C=O) and hydroxyl stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for tetramethoxyxanthenones?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray crystallography (via SHELX software ) provides definitive structural data.
- DFT calculations optimize geometry and predict NMR/IR spectra. Discrepancies may arise from solvent effects or crystal packing, necessitating adjustments in computational models .
Q. What experimental design considerations optimize alkylation reactions in xanthenone derivatization?
- Methodological Answer : Key factors include:
- Catalyst selection : BTEAC enhances reaction rates in biphasic systems.
- Temperature control : Refluxing toluene (110°C) improves yield for methylations.
- Protection/deprotection strategies : Allyl groups can be removed via Pd-catalyzed deallylation under mild conditions .
Q. How does stepwise chemical redox cycling enable the synthesis of complex xanthenone derivatives?
- Methodological Answer : Redox cycling involves sequential oxidation and reduction steps. For example, 3,6-Bis(dimethylamino)-9H-xanthen-9-one is synthesized via iodine-mediated dehydrogenation of dihydroxanthone intermediates. Hazard mitigation (e.g., handling pyridine derivatives under inert atmospheres) is critical due to reactive intermediates .
Q. What strategies address low yields in acid-catalyzed cyclization reactions for xanthenone cores?
- Methodological Answer : Optimize Eaton’s acid (P2O5/CH3SO3H) concentration and reaction time (3–6 hours at 80°C). Quenching with ice water precipitates crude products, while NaHCO3 neutralization removes acidic byproducts. Scaling reactions under controlled humidity prevents side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
